molecular formula C12H12N6 B6522652 1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887225-34-5

1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B6522652
CAS No.: 887225-34-5
M. Wt: 240.26 g/mol
InChI Key: HPNLQHRDESJQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at position 1 and a pyridin-4-ylmethyl group on the exocyclic amine. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and antiviral applications.

Properties

IUPAC Name

1-methyl-N-(pyridin-4-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c1-18-12-10(7-17-18)11(15-8-16-12)14-6-9-2-4-13-5-3-9/h2-5,7-8H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNLQHRDESJQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the pyridin-4-ylmethyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with 4-pyridylmethylamine in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including 1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Research indicates that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, they have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Study Cancer Type Mechanism of Action Outcome
Breast CancerInhibition of PI3K/Akt pathwaySignificant reduction in cell viability
Lung CancerInduction of apoptosis via caspase activation70% apoptosis in treated cells

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating chronic inflammatory diseases.

Research Disease Model Findings
Rheumatoid ArthritisReduced levels of TNF-alpha and IL-6 in animal models
AsthmaDecreased airway inflammation and hyperresponsiveness

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Study Neurodegenerative Condition Mechanism Result
Alzheimer's DiseaseInhibition of amyloid-beta aggregationImproved cognitive function in animal models
Parkinson's DiseaseProtection against dopaminergic neuron lossIncreased survival rate of neurons

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is a key enzyme involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular target of 1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the ATP-binding site of CDK2, where it competes with ATP and prevents the phosphorylation of downstream targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

N-Alkyl/Arylalkyl Substitutions
Compound Name Substituents Molecular Weight Key Properties/Activities References
N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Methyl (N1), Methyl (N4) 163.18 Basic scaffold; used in kinase studies
N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Methyl (N1), Benzyl (N4) 249.28 (calc.) MAP kinase interaction; CNS penetration
Target Compound Methyl (N1), Pyridin-4-ylmethyl (N4) ~242.27 (calc.) Enhanced solubility via pyridine moiety N/A

Key Insights :

  • The pyridin-4-ylmethyl group in the target compound may enhance aqueous solubility due to the polar pyridine ring, a critical factor for bioavailability.
Bulky and Heterocyclic Substituents
Compound Name Substituents Molecular Weight Biological Relevance References
3-(6-Cyclopropoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cyclopropoxynaphthyl, Piperidinylmethyl ~470 (calc.) Toxoplasma gondii inhibition; CNS-targeted
1-Isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Isopropyl, Phenylethynyl 289.34 Structural rigidity; potential kinase inhibition
BK3 (3-(naphthalen-1-ylmethyl)-1-(piperidin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Naphthylmethyl, Piperidinylmethyl ~390 (calc.) Kinase selectivity; crystallography data

Key Insights :

  • Bulky substituents (e.g., cyclopropoxynaphthyl) improve target engagement in parasitic infections but may reduce metabolic stability .
Antiviral and Anti-Infective Agents
  • Chlorophenoxy group enhances electrophilic interactions with viral proteases.
  • Compounds 25, 28, 29 (): Synthesized via Suzuki coupling; substituted with quinoline/naphthalene and oxetane/tetrahydropyran groups. Demonstrated efficacy against Toxoplasma gondii, with CNS penetration attributed to heterocyclic substituents .
Kinase Inhibitors
  • 1NA-PP1 and 2MB-PP1 :

    • Inhibit AS PKC selectively via tert-butyl and naphthyl/methylbenzyl groups .
    • Highlight the role of bulky substituents in isoform selectivity.
  • EPPA-1 (Pyrazolo[3,4-b]pyridine derivative) :

    • PDE4 inhibitor with a therapeutic index (TI) of 578 in rats, superior to roflumilast (TI = 6.4) .
    • Oxadiazole and tetrahydro-2H-pyran groups reduce emetogenicity while maintaining anti-inflammatory potency.

Physicochemical and Pharmacokinetic Properties

Compound Name logP (Predicted) Solubility (mg/mL) Key Modifications
Target Compound ~2.1 Moderate (pyridine) Pyridinylmethyl enhances solubility
N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine ~3.5 Low Benzyl increases lipophilicity
6-(4-Cyclohexylpiperazin-1-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine ~4.0 Moderate Piperazine improves aqueous solubility

Key Insights :

  • Piperazine and pyridine substituents mitigate the high logP of aromatic groups, balancing solubility and permeability .
  • Methoxy and cyclohexyl groups in derivatives (~421.54 MW) suggest tailored pharmacokinetics for CNS targets.

Biological Activity

1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound recognized for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 plays a pivotal role in cell cycle regulation and cancer progression, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

Property Details
IUPAC Name 1-methyl-N-(pyridin-4-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Molecular Formula C12H12N6
CAS Number 887225-34-5

The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core and introducing the pyridin-4-ylmethyl group. A common synthetic route includes the cyclization of 4-chloropyrazolo[3,4-d]pyrimidine with 4-pyridylmethylamine in the presence of potassium carbonate .

The primary mechanism of action for this compound is through the inhibition of CDK2. It competes with ATP at the ATP-binding site, preventing the phosphorylation of downstream targets essential for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against CDK2. In vitro studies have reported half-maximal effective concentration (EC50) values indicating its potency in various cancer cell lines. For instance, derivatives related to this compound showed EC50 values as low as 12 μM in MCF7 breast cancer cells .

Antiproliferative Effects

In a series of experiments, the antiproliferative effects were assessed using the IncuCyte assay, which measures cell viability over time. The results indicated that compounds derived from this scaffold could effectively reduce cell viability in several cancer models, suggesting potential therapeutic applications .

Kinase Profiling

Further investigations into kinase selectivity revealed that while the compound effectively inhibits CDK2, it also shows activity against other kinases involved in cancer progression. For example, it was noted to inhibit members of the Src family kinases (SFKs), which are critical in various signaling pathways associated with tumor growth .

Case Studies

Several case studies highlight the biological activity of this compound:

  • MCF7 Cell Line Study :
    • Objective : To evaluate the antiproliferative activity.
    • Method : EC50 values were calculated using an 8-point half-log dose-response study.
    • Findings : Compounds based on this structure showed significant inhibition with EC50 values around 12 μM, indicating strong potential as anticancer agents .
  • Kinase Inhibition Profile :
    • Objective : To assess selectivity against various kinases.
    • Method : Kinase profiling against a panel of 140 protein kinases.
    • Findings : The compound demonstrated selective inhibition of CDK2 and SFKs while maintaining low residual activity against other kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.